sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Overview
Description
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is a chemical compound with the CAS Number: 101199-38-6 . It has a molecular weight of 343.4 and its IUPAC name is sodium 3-(10H-phenothiazin-10-yl)-1-propanesulfonate .
Synthesis Analysis
The synthesis of sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate involves the reaction of sodium hydride with phenothiazine in tetrahydrofuran under an argon atmosphere . The mixture is shaken at room temperature for one hour and then at 50°C for 30 minutes, forming the phenothiazine anion . After cooling to 0°C, a solution of 1,3-propanesultone in tetrahydrofuran is added . The mixture is stirred at 0°C for thirty minutes and then at room temperature for another thirty minutes . The product precipitates in crystalline form and is separated from the solution by filtration and washed thoroughly first with tetrahydrofuran and then with ether .Molecular Structure Analysis
The InChI code for sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is 1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 . The InChI key is VKGYKXFNSKEHED-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is a solid at room temperature . It is stored under an inert atmosphere at room temperature .Scientific Research Applications
Chemical Properties
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate has a molecular weight of 343.4 and its IUPAC name is sodium 3-(10H-phenothiazin-10-yl)-1-propanesulfonate . It is typically stored at room temperature under an inert atmosphere .
Synthesis and Derivatives
Phenothiazine derivatives have been synthesized for various research purposes . For instance, 10H-Phenothiazine reacts with 2-chloroacetonitrile to give 2-(10H-phenothiazin-10-yl)-acetonitrile, which upon reaction with sodium azide gives the corresponding tetrazole .
Anticancer Research
Phenothiazine derivatives, including Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate, have been evaluated for their anticancer properties . The synthesized compounds demonstrated high activity against the breast cancer cell line (MCF7) .
Chemiluminescence Imaging Immunoassay
Sodium 3-(10H-Phenothiazin-10-yl)propane-1-sulfonate can be used in biological and analytical studies of a portable chemiluminescence imaging immunoassay . This application allows for the simultaneous detection of different isoforms of prostate-specific antigen in serum .
Safety Information
The compound is classified under GHS07 for safety, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .
Availability and Purchase
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is commercially available and can be purchased from various chemical suppliers .
Mechanism of Action
Target of Action
Sodium 3-(10H-Phenothiazin-10-yl)propane-1-sulfonate, also known as Sodium Phenothiazine-10-yl-propylsulfonate, primarily targets the enzyme Horseradish Peroxidase (HRP) . HRP is a heme-containing enzyme that plays a crucial role in biological reactions involving the oxidation of various organic and inorganic substrates .
Mode of Action
The compound acts as an electron transfer mediator . It reacts with HRP-II to release HRP and an enhancer radical of the compound itself . This interaction facilitates the oxidation of luminol, a chemiluminescent compound .
Biochemical Pathways
The compound greatly enhances the light output of the peroxidase-catalyzed luminol chemiluminescent oxidation reaction . The enhancer radical of the compound quickly oxidizes luminol anions to induce light emission . This reaction is part of the broader chemiluminescence pathway, which is often used in biological and analytical studies .
Pharmacokinetics
It’s known that the compound is slightly soluble in dmso, methanol, and heated water , which could influence its bioavailability.
Result of Action
The primary result of the compound’s action is the significant enhancement of the chemiluminescent signal in assays involving the oxidation of luminol . This enhancement can improve the sensitivity and accuracy of these assays, making them more effective for detecting various biomarkers .
Action Environment
The compound is stable under an inert atmosphere and at room temperature . It’s hygroscopic, meaning it readily absorbs moisture from the environment . These environmental factors could influence the compound’s action, efficacy, and stability.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338 , suggesting that protective gloves/protective clothing/eye protection/face protection should be worn, and that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Future Directions
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate has potential applications in the field of portable chemiluminescence imaging immunoassays . It can be used for the simultaneous detection of different isoforms of prostate specific antigen in serum , which could have significant implications for the diagnosis and monitoring of prostate cancer.
properties
IUPAC Name |
sodium;3-phenothiazin-10-ylpropane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGYKXFNSKEHED-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NNaO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635635 | |
Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101199-38-6 | |
Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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